

Propaphos: A Technical and Historical Review of an Organophosphate Insecticide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propaphos, chemically known as O,O-dipropyl-O-(4-methylthiophenyl)phosphate, is an organophosphate insecticide with a history of use in agriculture, primarily for the control of insect pests in rice cultivation. As an acetylcholinesterase (AChE) inhibitor, its mechanism of action is characteristic of the organophosphate class, leading to neurotoxicity in target organisms. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, mechanism of action, and toxicological profile of **Propaphos**. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to serve as a resource for researchers and professionals in related fields. Although now considered obsolete, the study of **Propaphos** provides valuable insights into the development and properties of organophosphate insecticides.

Discovery and Historical Development

The development of **Propaphos** is situated within the broader history of organophosphate chemistry, which began with the synthesis of tetraethyl pyrophosphate in 1854.[1] The insecticidal properties of organophosphates were discovered in the 1930s by the German chemist Gerhard Schrader.[2][3] Following World War II, research and development in this area expanded significantly, leading to the introduction of numerous organophosphate insecticides for agricultural use.[1][2]



Propaphos, also known by its trade names Kayaphos and Kayphosnac, was developed in Japan. While the specific individuals and the exact date of its discovery are not readily available in public records, its development can be attributed to Nippon Kayaku Co., Ltd. This Japanese chemical company established its agrochemical division in 1956 through a technical collaboration with the Swiss company J.R. Geigy S.A. (a predecessor of Syngenta), initially for the production of the organophosphate insecticide Diazinon. This places the development of **Propaphos** likely in the mid to late 20th century, a period of significant growth for the Japanese pesticide industry.

Propaphos was primarily used as a systemic insecticide with contact and stomach action to control pests in rice crops, such as rice hoppers, rice leaf beetles, and rice water weevils. However, due to its toxicity profile and the development of newer, safer alternatives, **Propaphos** is now considered obsolete and is no longer in widespread use.

Chemical Synthesis

The synthesis of **Propaphos**, O,O-dipropyl-O-(4-methylthiophenyl)phosphate, involves standard organophosphorus chemistry. The general synthetic route proceeds through the esterification of 4-(methylthio)phenol with a dipropyl phosphoric acid derivative. A common laboratory-scale synthesis can be described as follows:

Experimental Protocol: Synthesis of **Propaphos**

Objective: To synthesize O,O-dipropyl-O-(4-methylthiophenyl)phosphate (**Propaphos**).

Materials:

- Phosphorus oxychloride (POCl₃)
- n-Propanol
- Pyridine (or another suitable base)
- 4-(methylthio)phenol
- Anhydrous diethyl ether (or other suitable solvent)
- Sodium sulfate (anhydrous)







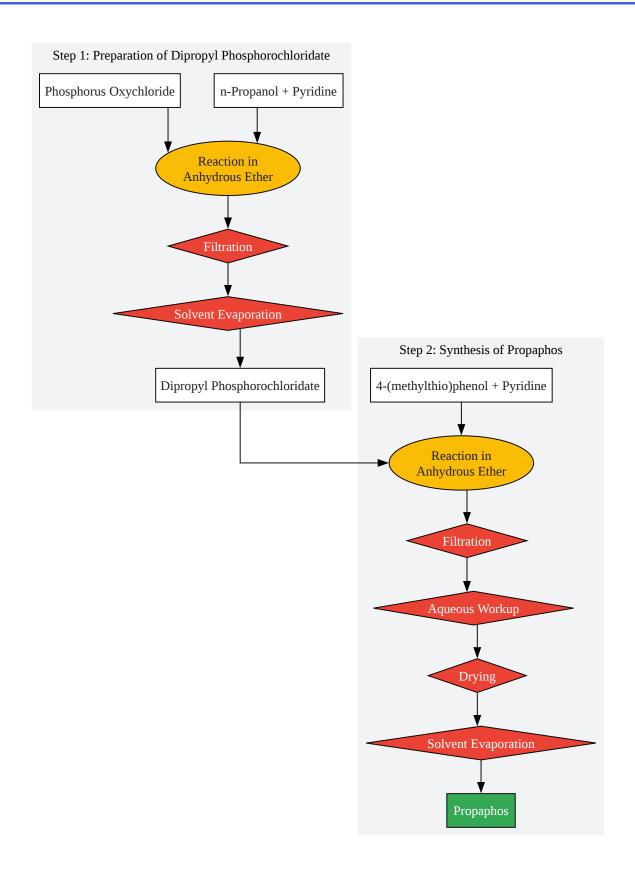
- Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- Preparation of Dipropyl Phosphorochloridate: a. In a three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer, place phosphorus oxychloride (1 equivalent) in anhydrous diethyl ether. b. Cool the flask in an ice bath. c. A mixture of n-propanol (2 equivalents) and pyridine (2 equivalents) is added dropwise from the dropping funnel with constant stirring. d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours. e. The reaction mixture is cooled, and the precipitated pyridinium hydrochloride is removed by filtration. f. The solvent is removed from the filtrate under reduced pressure to yield crude dipropyl phosphorochloridate.
- Synthesis of **Propaphos**: a. In a separate flask, dissolve 4-(methylthio)phenol (1 equivalent) and pyridine (1 equivalent) in anhydrous diethyl ether. b. Cool the solution in an ice bath. c. The crude dipropyl phosphorochloridate from the previous step is dissolved in anhydrous diethyl ether and added dropwise to the 4-(methylthio)phenol solution with stirring. d. After the addition, the reaction mixture is stirred at room temperature for several hours or overnight. e. The precipitated pyridinium hydrochloride is removed by filtration. f. The ethereal solution is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. g. The organic layer is dried over anhydrous sodium sulfate. h. The solvent is evaporated under reduced pressure to yield crude **Propaphos**, which can be further purified by distillation or chromatography if necessary.

Workflow for the Synthesis of **Propaphos**





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A flowchart illustrating the two-step synthesis of **Propaphos**.



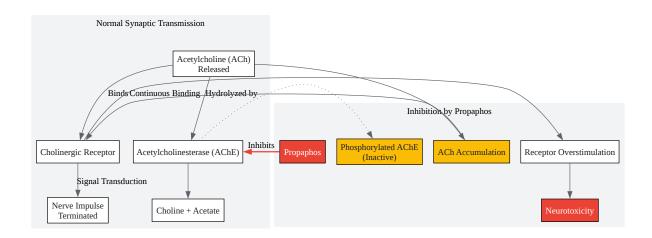
Mechanism of Action

Propaphos, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses.

The phosphorus atom in **Propaphos** is electrophilic and reacts with the serine hydroxyl group in the active site of AChE, leading to phosphorylation of the enzyme. This phosphorylated enzyme is very stable and unable to perform its normal function of hydrolyzing acetylcholine. The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system leads to a range of symptoms, including tremors, convulsions, paralysis, and ultimately, death of the insect.

Signaling Pathway of Acetylcholinesterase Inhibition by Propaphos





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Mechanism of acetylcholinesterase inhibition by **Propaphos**.

Toxicological Profile

The toxicity of **Propaphos** has been evaluated in various studies. The following tables summarize the available quantitative toxicological data.

Table 1: Acute Toxicity of **Propaphos**



Species	Route of Administration	LD50 / LC50	Reference
Rat	Oral	61.0 - 70 mg/kg	
Rat	Dermal	88.5 mg/kg	-
Rat	Inhalation (4h)	0.392 mg/L	-
Mouse	Oral	105 mg/kg	-
Carp	Water	4.8 mg/L (48h)	

Table 2: Chronic Toxicity and No-Observed-Adverse-Effect Level (NOAEL) of **Propaphos**

Species	Study Duration	NOAEL	Reference
Rat	2 years	0.08 mg/kg bw/day	
Mouse	2 years	0.05 mg/kg bw/day	

Experimental Protocol: Acute Oral Toxicity (Modified from OECD Guideline 401)

Objective: To determine the acute oral median lethal dose (LD50) of **Propaphos** in rats.

Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant females. Animals are randomly assigned to treatment and control groups.

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

Procedure:

Dose Preparation: Propaphos is dissolved or suspended in a suitable vehicle (e.g., corn oil).
At least three dose levels are selected based on a preliminary range-finding study. A vehicle control group is also included.



- Administration: Animals are fasted overnight prior to dosing. A single dose of the test substance is administered to each animal by oral gavage. The volume administered is kept constant across all dose levels.
- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
- Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.
- Data Analysis: The LD₅₀ is calculated using a standard statistical method (e.g., probit analysis).

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of **Propaphos** on acetylcholinesterase.

Materials:

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
- · Acetylthiocholine iodide (ATCI) as the substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- **Propaphos** stock solution in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader

Procedure:

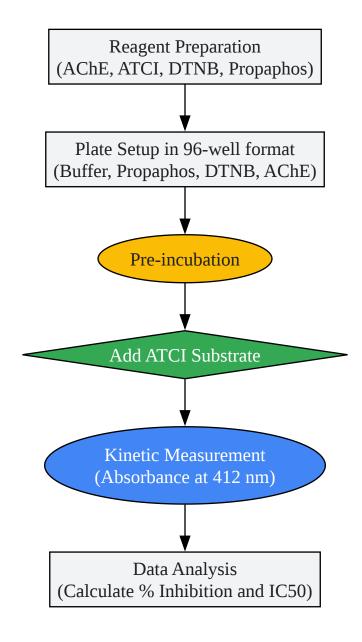
Reagent Preparation:



- Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
- Prepare serial dilutions of Propaphos in the buffer.
- Assay Setup:
 - o In a 96-well plate, add in the following order:
 - Phosphate buffer
 - Propaphos solution at different concentrations (or vehicle for control)
 - DTNB solution
 - AChE solution
- Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
- Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
- Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **Propaphos** compared to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Acetylcholinesterase Inhibition Assay





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A simplified workflow for determining AChE inhibition.

Efficacy Against Rice Pests

Propaphos was specifically developed and marketed for the control of major insect pests of rice. While specific quantitative efficacy data from original field trials are not readily available in current literature, its known targets included:

- Rice Hoppers: (e.g., Brown Planthopper, Nilaparvata lugens)
- Rice Leaf Beetle: (Oulema oryzae)



Rice Water Weevil: (Lissorhoptrus oryzophilus)

The efficacy of an insecticide like **Propaphos** in a field setting is typically evaluated by comparing the pest population density and/or crop damage in treated plots versus untreated control plots.

Experimental Protocol: Field Efficacy Trial for Rice Pests (General)

Objective: To evaluate the efficacy of **Propaphos** in controlling a target rice pest.

Experimental Design: Randomized Complete Block Design (RCBD) with multiple replications.

Treatments:

- Untreated Control
- Propaphos at different application rates
- A standard insecticide for comparison

Procedure:

- Plot Establishment: Establish uniform plots of a susceptible rice variety.
- Pre-treatment Sampling: Before insecticide application, assess the initial pest population density in each plot.
- Insecticide Application: Apply Propaphos according to the specified rates and methods (e.g., foliar spray, granular application).
- Post-treatment Sampling: At regular intervals after application (e.g., 3, 7, and 14 days), assess the pest population density and/or crop damage (e.g., percentage of damaged leaves, number of "dead hearts").
- Yield Assessment: At the end of the growing season, harvest the rice from each plot and measure the grain yield.



 Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the treatments on pest population, crop damage, and yield.

Conclusion

Propaphos represents a chapter in the history of organophosphate insecticides, particularly within the context of Japanese agrochemical development. Its mode of action as an acetylcholinesterase inhibitor is well-understood and characteristic of its chemical class. While it has been superseded by more modern and safer alternatives, the study of its synthesis, toxicology, and mechanism of action continues to be relevant for understanding the broader class of organophosphate compounds. This technical guide has consolidated the available information on **Propaphos** to provide a valuable resource for researchers and professionals, while also highlighting the challenges in accessing detailed historical data for obsolete agrochemicals.

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